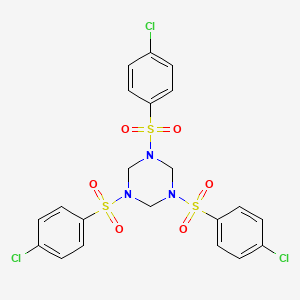
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three 4-chlorobenzene-1-sulfonyl groups attached to a 1,3,5-triazinane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the 4-chlorobenzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound.
Applications De Recherche Scientifique
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The sulfonyl groups play a crucial role in these interactions, as they can form strong bonds with the active sites of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(4-methylbenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-nitrobenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-fluorobenzene-1-sulfonyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is unique due to the presence of the 4-chlorobenzene-1-sulfonyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52082-69-6 |
|---|---|
Formule moléculaire |
C21H18Cl3N3O6S3 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
1,3,5-tris[(4-chlorophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3O6S3/c22-16-1-7-19(8-2-16)34(28,29)25-13-26(35(30,31)20-9-3-17(23)4-10-20)15-27(14-25)36(32,33)21-11-5-18(24)6-12-21/h1-12H,13-15H2 |
Clé InChI |
ZHNDMNIHPDGRHZ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
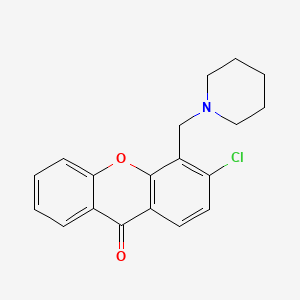
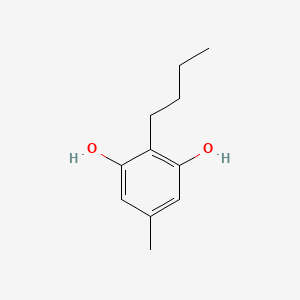
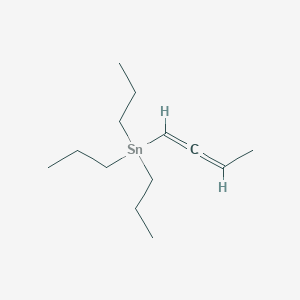
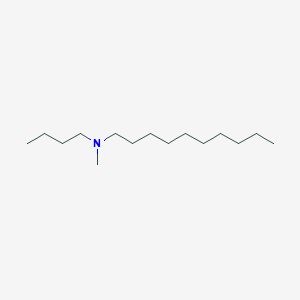
![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
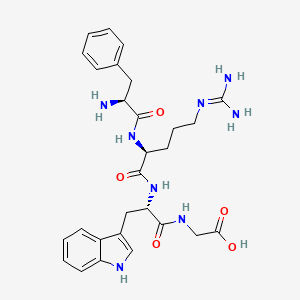

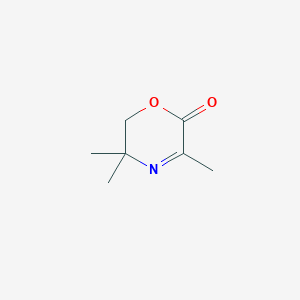
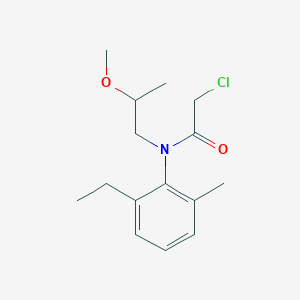

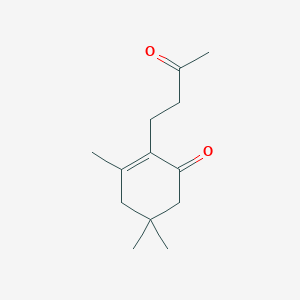
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

